Csh 068 Csh 068 (+)-O-Methylarmepavine, also known as csh-068, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (+)-O-Methylarmepavine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-O-methylarmepavine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-O-methylarmepavine can be found in fruits. This makes (+)-O-methylarmepavine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1934-93-6
VCID: VC21242366
InChI: InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol

Csh 068

CAS No.: 1934-93-6

Cat. No.: VC21242366

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Csh 068 - 1934-93-6

Specification

Description (+)-O-Methylarmepavine, also known as csh-068, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (+)-O-Methylarmepavine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-O-methylarmepavine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-O-methylarmepavine can be found in fruits. This makes (+)-O-methylarmepavine a potential biomarker for the consumption of this food product.
CAS No. 1934-93-6
Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
IUPAC Name 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3
Standard InChI Key LZJWNVLTWYMMDJ-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC
Melting Point 60-62°C

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